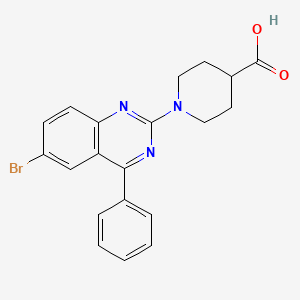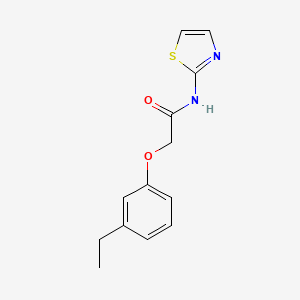![molecular formula C19H26N6O3 B3466871 2-methoxy-4-[4-(4-methoxyphenyl)-1-piperazinyl]-6-(4-morpholinyl)-1,3,5-triazine](/img/structure/B3466871.png)
2-methoxy-4-[4-(4-methoxyphenyl)-1-piperazinyl]-6-(4-morpholinyl)-1,3,5-triazine
Übersicht
Beschreibung
2-methoxy-4-[4-(4-methoxyphenyl)-1-piperazinyl]-6-(4-morpholinyl)-1,3,5-triazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MMTP or MPTP, and it belongs to the class of triazine derivatives. MMTP has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Wirkmechanismus
The mechanism of action of MMTP is not fully understood, but studies have suggested that it exerts its therapeutic effects by modulating specific molecular pathways involved in disease progression. MMTP has been shown to inhibit the activity of certain enzymes and proteins involved in cancer cell growth and neurodegeneration.
Biochemical and Physiological Effects:
MMTP has been shown to have a low toxicity profile and exhibits good pharmacokinetic properties. Studies have shown that MMTP is rapidly absorbed and distributed throughout the body, with a half-life of approximately 4 hours. MMTP is metabolized in the liver and excreted primarily in the urine.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using MMTP in lab experiments include its potent anti-cancer and neuroprotective effects, its low toxicity profile, and its good pharmacokinetic properties. However, the limitations of using MMTP in lab experiments include its high cost of synthesis, limited availability, and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
Future research on MMTP should focus on further elucidating its mechanism of action, identifying potential drug targets, and optimizing its pharmacokinetic properties. Additionally, studies should be conducted to evaluate the safety and efficacy of MMTP in preclinical and clinical trials for the treatment of cancer and neurodegenerative diseases. Finally, the development of novel synthetic routes for MMTP could lead to increased availability and reduced cost, making it more accessible for research and therapeutic applications.
Wissenschaftliche Forschungsanwendungen
MMTP has been studied extensively for its potential use as a therapeutic agent. Studies have shown that MMTP exhibits potent anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, MMTP has been shown to inhibit the growth of cancer cells by targeting specific molecular pathways involved in cancer progression.
In the field of neurodegenerative diseases, MMTP has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. MMTP has been shown to protect neuronal cells from oxidative stress and prevent the accumulation of beta-amyloid plaques in the brain, which are characteristic features of Alzheimer's disease. In Parkinson's disease, MMTP has been shown to protect dopaminergic neurons from degeneration, which is a hallmark of the disease.
Eigenschaften
IUPAC Name |
4-[4-methoxy-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazin-2-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O3/c1-26-16-5-3-15(4-6-16)23-7-9-24(10-8-23)17-20-18(22-19(21-17)27-2)25-11-13-28-14-12-25/h3-6H,7-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYSMXCEMWNHFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NC(=NC(=N3)OC)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-furylmethyl)-2-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3466800.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B3466810.png)
![2-(2-chlorophenoxy)-N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B3466813.png)
![4-{[(4-methoxyphenoxy)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B3466815.png)

![4-(4-methoxyphenyl)-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-6-(trifluoromethyl)pyrimidine](/img/structure/B3466823.png)
![2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-(4-methyl-1-piperazinyl)acetamide](/img/structure/B3466836.png)
![2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-(4-pyridinylmethyl)acetamide](/img/structure/B3466842.png)
![4-(4-fluorophenyl)-2-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}thio)-6-(trifluoromethyl)pyrimidine](/img/structure/B3466848.png)

![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B3466862.png)

![2-ethoxy-4-[4-(4-methoxyphenyl)-1-piperazinyl]-6-(4-morpholinyl)-1,3,5-triazine](/img/structure/B3466876.png)